2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one
CAS No.: 348575-70-2
Cat. No.: VC5614672
Molecular Formula: C21H22N2O4S
Molecular Weight: 398.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 348575-70-2 |
|---|---|
| Molecular Formula | C21H22N2O4S |
| Molecular Weight | 398.48 |
| IUPAC Name | (5Z)-2-(4-ethylphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H22N2O4S/c1-5-13-6-8-15(9-7-13)22-21-23-20(24)18(28-21)12-14-10-16(25-2)19(27-4)17(11-14)26-3/h6-12H,5H2,1-4H3,(H,22,23,24)/b18-12- |
| Standard InChI Key | ZJEQYWGJESTIPV-PDGQHHTCSA-N |
| SMILES | CCC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₂₁H₂₂N₂O₄S and a molecular weight of 398.48 g/mol. Its IUPAC name, (5Z)-2-(4-ethylphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one, reflects the presence of three key structural motifs:
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A thiazolidin-4-one core, a five-membered ring containing sulfur and nitrogen atoms.
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A 4-ethylphenylimino group at position 2, contributing hydrophobic character.
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A 3,4,5-trimethoxybenzylidene moiety at position 5, introducing electron-rich aromaticity and potential hydrogen-bonding sites.
The stereochemistry of the benzylidene double bond is designated as Z-configuration based on the IUPAC name, which influences molecular geometry and intermolecular interactions.
Key Physicochemical Properties
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Solubility: Data on solubility remain unreported, though analogous thiazolidinones often exhibit limited aqueous solubility due to aromatic and hydrophobic substituents .
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Spectral Signatures:
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Infrared (IR): Expected peaks include ν(C=O) ~1700 cm⁻¹ (thiazolidinone carbonyl) and ν(C=N) ~1600 cm⁻¹ (imino group) .
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Nuclear Magnetic Resonance (NMR): Anticipated signals include δ 1.2–1.4 ppm (triplet, ethyl CH₃), δ 3.8–4.0 ppm (singlet, OCH₃ groups), and aromatic protons between δ 6.5–8.0 ppm .
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Synthesis and Structural Modification
General Synthesis Strategy
Thiazolidinone derivatives are typically synthesized via cyclocondensation reactions involving thioureas, α-halo carbonyl compounds, and aldehydes . For this compound, a plausible pathway involves:
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Formation of the thiazolidinone core: Reaction of 4-ethylphenylthiourea with ethyl bromoacetate in the presence of a base (e.g., diisopropylethylamine) to yield 2-imino-thiazolidin-4-one intermediates .
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Benzylidene incorporation: Condensation of the intermediate with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions, forming the α,β-unsaturated ketone via Knoevenagel reaction .
Optimization Challenges
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Stereoselectivity: The Z-configuration of the benzylidene group may require controlled reaction conditions (e.g., temperature, catalyst) to favor kinetic or thermodynamic products .
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Purification: Recrystallization from ethanol or ethyl acetate is commonly employed to isolate pure products, though yields depend on substituent bulkiness .
Biological Activities and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) on the phenylimino moiety enhance antibacterial potency by modulating electron density and target binding .
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Methoxy groups on the benzylidene fragment may improve solubility and bioavailability while retaining antimicrobial efficacy .
Anticancer and Anti-Inflammatory Properties
Thiazolidinones are investigated for tyrosine kinase inhibition and cyclooxygenase (COX) modulation:
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5-Benzylidene-thiazolidin-4-ones inhibit cancer cell proliferation by interfering with ATP-binding sites in kinases (e.g., EGFR, VEGFR) .
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Methoxy substituents contribute to anti-inflammatory effects by suppressing prostaglandin synthesis .
Comparative Analysis of Thiazolidinone Derivatives
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